Cortistatin-A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

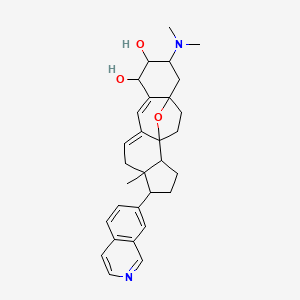

C30H36N2O3 |

|---|---|

Molecular Weight |

472.6 g/mol |

IUPAC Name |

14-(dimethylamino)-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-8,10-diene-12,13-diol |

InChI |

InChI=1S/C30H36N2O3/c1-28-10-8-21-15-23-26(33)27(34)24(32(2)3)16-29(23)11-12-30(21,35-29)25(28)7-6-22(28)19-5-4-18-9-13-31-17-20(18)14-19/h4-5,8-9,13-15,17,22,24-27,33-34H,6-7,10-12,16H2,1-3H3 |

InChI Key |

KSGZCKSNTAJOJS-UHFFFAOYSA-N |

Canonical SMILES |

CC12CC=C3C=C4C(C(C(CC45CCC3(C1CCC2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a Potent Anti-Angiogenic Agent: A Technical Guide to the Initial Isolation and Characterization of Cortistatin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research that introduced Cortistatin A, a potent steroidal alkaloid with significant anti-angiogenic properties. We delve into the initial isolation from its natural source, the methodologies used for its characterization, and the key biological assays that defined its activity profile. This document is designed to serve as a detailed resource, offering insights into the experimental protocols and the critical data that established Cortistatin A as a promising molecule in the field of drug discovery.

Introduction

Cortistatin A is a complex steroidal alkaloid first isolated from the marine sponge Corticium simplex. Its discovery was a significant milestone in the search for novel, naturally occurring compounds with therapeutic potential. Characterized by a unique heptacyclic structure, Cortistatin A quickly garnered attention for its potent and selective inhibitory effects on the proliferation of human umbilical vein endothelial cells (HUVECs), a critical process in angiogenesis. This guide will detail the pioneering work that brought this molecule to the forefront of cancer and other angiogenesis-dependent disease research.

Isolation and Purification of Cortistatin A

The initial isolation of Cortistatin A was a multi-step process involving extraction from the marine sponge Corticium simplex, followed by a series of chromatographic purification steps. While the seminal publications provide a high-level overview, this section reconstructs a detailed, plausible protocol based on established methods for the isolation of marine natural products.

Experimental Protocol: Isolation and Purification

-

Collection and Extraction: Specimens of the marine sponge Corticium simplex are collected and immediately preserved. The sponge material is then homogenized and extracted exhaustively with a polar solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol. This process is repeated multiple times to ensure the complete extraction of secondary metabolites.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and subjected to solvent-solvent partitioning. Typically, the extract is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer, containing the lipophilic compounds including Cortistatin A, is collected.

-

Bioassay-Guided Fractionation: The organic extract is then subjected to a series of chromatographic separations. The fractionation process is guided by bioassays, specifically monitoring the anti-proliferative activity against HUVECs. This ensures that the purification efforts are focused on the fractions containing the active compound.

-

Column Chromatography: The active fractions are further purified using a combination of chromatographic techniques. This may include:

-

Silica Gel Chromatography: Separation based on polarity, using a gradient of solvents such as hexane (B92381) and ethyl acetate.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

-

-

Crystallization: The final purification step often involves the crystallization of the isolated compound to yield pure Cortistatin A.

Structural Elucidation

The determination of the intricate molecular structure of Cortistatin A was accomplished through a combination of advanced spectroscopic and crystallographic techniques.

Methodologies for Structure Determination

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses were crucial in piecing together the carbon skeleton and the relative stereochemistry of the molecule.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy was employed to help determine the absolute stereochemistry of the chiral centers within the molecule.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provided an unambiguous determination of the three-dimensional structure of Cortistatin A, confirming the connectivity and absolute stereochemistry established by spectroscopic methods.

Biological Characterization: Anti-Angiogenic and Anti-Proliferative Effects

The initial biological characterization of Cortistatin A focused on its effects on endothelial cells, revealing its potent anti-angiogenic and anti-proliferative activities.

Quantitative Data Summary

| Assay | Cell Line | IC50 Value (nM) | Reference |

| Anti-proliferative Activity | HUVEC | 1.8 | [1] |

| KB3-1 | >5000 | [1] | |

| K562 | >5000 | [1] | |

| Neuro2A | >5000 | [1] | |

| NHDF | >5000 | [1] |

HUVEC: Human Umbilical Vein Endothelial Cells; KB3-1: Human Epidermoid Carcinoma; K562: Human Chronic Myelogenous Leukemia; Neuro2A: Mouse Neuroblastoma; NHDF: Normal Human Dermal Fibroblasts.

Experimental Protocols for Biological Assays

-

Cell Seeding: HUVECs are seeded in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in complete endothelial growth medium and allowed to adhere overnight.

-

Compound Treatment: The medium is replaced with fresh medium containing various concentrations of Cortistatin A or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

-

Chamber Preparation: Transwell inserts with an 8 µm pore size membrane are placed in a 24-well plate. The lower chamber is filled with endothelial basal medium containing a chemoattractant, typically Vascular Endothelial Growth Factor (VEGF).

-

Cell Seeding: HUVECs, previously starved in a low-serum medium, are seeded into the upper chamber in the presence of various concentrations of Cortistatin A.

-

Incubation: The plate is incubated for 4-6 hours to allow for cell migration through the membrane.

-

Cell Removal and Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed and stained (e.g., with Crystal Violet).

-

Quantification: The number of migrated cells is counted under a microscope in several random fields.

-

Matrix Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.

-

Cell Seeding: HUVECs are seeded onto the matrix in the presence of various concentrations of Cortistatin A.

-

Incubation: The plate is incubated for 6-18 hours to allow the formation of capillary-like structures.

-

Visualization and Quantification: The formation of tubular networks is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Mechanism of Action: Inhibition of CDK8/19 Signaling

Subsequent studies have elucidated that the potent biological effects of Cortistatin A are mediated through the highly selective inhibition of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. These kinases are components of the Mediator complex, a crucial transcriptional co-regulator.

By inhibiting CDK8 and CDK19, Cortistatin A modulates the phosphorylation of various transcription factors and components of the transcription machinery, thereby altering gene expression profiles. This leads to the suppression of pathways that are critical for cell proliferation and angiogenesis.

Conclusion

The initial isolation and characterization of Cortistatin A from the marine sponge Corticium simplex unveiled a molecule with remarkable potency and selectivity against endothelial cell proliferation. The rigorous application of chromatographic techniques, guided by bioassays, and the comprehensive structural elucidation using advanced spectroscopic and crystallographic methods were pivotal in defining this novel natural product. The subsequent biological characterization through a series of in vitro assays firmly established its anti-angiogenic properties and laid the groundwork for future investigations into its mechanism of action and therapeutic potential. Cortistatin A continues to be a subject of intense research, serving as a valuable tool for chemical biology and a promising lead for the development of new anti-cancer and anti-inflammatory drugs.

References

Cortistatin-A: A Comprehensive Technical Guide to its Natural Source and Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin-A is a potent anti-angiogenic steroidal alkaloid that has garnered significant interest within the scientific community due to its unique molecular architecture and promising therapeutic potential.[1][2] First isolated in 2006, this marine natural product exhibits highly selective anti-proliferative activity against human umbilical vein endothelial cells (HUVECs), suggesting its potential as a lead compound in the development of novel cancer therapies.[1][3] This technical guide provides an in-depth overview of the natural source of this compound, detailed protocols for its isolation and structure elucidation, and a review of its proposed biosynthetic pathway.

Natural Source and Isolation

This compound is a secondary metabolite produced by the marine sponge Corticium simplex.[1][2][3][4] This sponge, found in the waters of Indonesia, is the exclusive natural source from which this compound and its congeners have been isolated.[5] The isolation of these complex alkaloids is a multi-step process requiring a combination of extraction and chromatographic techniques.

Quantitative Data: Isolation Yields

The yields of this compound and several related compounds from a 560g sample of dried Corticium simplex are summarized in the table below. This data highlights the low natural abundance of these compounds, underscoring the need for efficient synthetic routes for further drug development.

| Compound | Isolated Amount (mg) |

| Cortistatin A | 28 |

| Cortistatin D | 7-28 |

| Cortistatin E | 18 |

| Cortistatin F | 2 |

| Cortistatin G | 9 |

| Cortistatin H | 4 |

Data from bioassay-guided separation of a 560g sample of dried Corticium simplex.[6]

Experimental Protocols

1. Extraction and Preliminary Fractionation:

The initial step involves the extraction of the dried and powdered sponge material with methanol (B129727). The resulting crude extract is then subjected to a bioassay-guided fractionation process to isolate the active anti-proliferative compounds.[6] This typically involves solvent partitioning to separate compounds based on their polarity.

2. Column Chromatography:

The active fractions are further purified using a series of column chromatography steps. A common protocol involves:[6]

-

Sephadex LH-20 Column Chromatography: The active fraction is first passed through a Sephadex LH-20 column with methanol as the eluent. This size-exclusion chromatography step separates molecules based on their size.

-

Silica (B1680970) Gel Column Chromatography: Further separation is achieved on a silica gel column using a solvent system of chloroform-methanol-water, often with a small amount of diethylamine (B46881) (0.1%) to prevent the degradation of the alkaloids.[6] A gradient of increasing polarity is typically used to elute the compounds.

3. High-Performance Liquid Chromatography (HPLC):

The final purification of the cortistatins is accomplished by HPLC. Due to the complexity of the mixture, multiple HPLC steps with different stationary and mobile phases are often necessary:[6]

-

Amino (NH2) Column: An initial HPLC separation can be performed on a 5-NH2 column with a mobile phase of acetonitrile-chloroform-water.

-

Octadecylsilyl (ODS) Column: A final purification step is often carried out on a reverse-phase ODS (C18) column with a mobile phase of methanol-water, sometimes containing 0.1% triethylamine.[6]

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation of this compound.

4. Structure Elucidation:

The definitive structure of this compound was determined using a combination of spectroscopic techniques:[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to elucidate the complex carbon skeleton and relative stereochemistry of the molecule.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure and absolute stereochemistry of the molecule.[7]

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound in Corticium simplex has not been experimentally elucidated, a plausible pathway has been proposed based on the biosynthesis of other steroidal natural products, such as the Buxus alkaloids.[5][8] This proposed pathway is also supported by various total synthesis efforts.[8]

The key steps of the proposed biosynthesis are:

-

Initiation from a Steroid Precursor: The biosynthesis is thought to begin with a common steroidal precursor, likely a 3,29-diaminosterol.[8]

-

C19-Methyl Activation and Cyclopropane (B1198618) Formation: The C19-methyl group of the steroid is activated, leading to the formation of a cyclopropane ring between C9 and C19.[8]

-

Ring Expansion: The cyclopropane ring undergoes a rearrangement, resulting in the expansion of the B-ring to form the characteristic seven-membered ring of the 9(10-19)-abeo-androstane skeleton.[8]

-

Dehydrogenation: A series of dehydrogenation steps lead to the formation of a triene system within the steroidal core.[8]

-

Oxidative Cyclization: Finally, an oxidative cyclization reaction forms the 5,8-ether bridge, completing the core structure of this compound.[8]

Proposed Biosynthetic Pathway of this compound

Caption: A diagram of the proposed biosynthetic pathway for this compound.

It is important to note that this pathway is speculative and awaits experimental verification through studies such as isotopic labeling and precursor feeding experiments in Corticium simplex. The identification and characterization of the enzymes responsible for these transformations will be crucial for a complete understanding of this compound biosynthesis.

Conclusion

This compound remains a compelling target for both natural product chemists and drug discovery scientists. Its potent and selective anti-angiogenic activity, coupled with its complex and unique structure, presents both a challenge and an opportunity. While its natural supply is limited, the detailed understanding of its isolation and the ongoing efforts to unravel its biosynthesis pave the way for the development of synthetic and semi-synthetic analogs with improved therapeutic properties. Further research into the enzymology and genetics of the biosynthetic pathway in Corticium simplex could unlock novel biocatalytic approaches for the production of this valuable class of compounds.

References

- 1. Steroids from sponges: Recent reports - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A synthetic approach to the 9(10 → 19)abeo-androstane system - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments in the enzymatic modifications of steroid scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent developments in the enzymatic modifications of steroid scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00327F [pubs.rsc.org]

- 8. prep-hplc.com [prep-hplc.com]

Biological Activity of Novel Cortistatin A Analogs: A Technical Guide

Executive Summary: Cortistatin A, a steroidal alkaloid isolated from the marine sponge Corticium simplex, has emerged as a molecule of significant interest due to its potent and selective biological activities. Primarily recognized for its anti-angiogenic properties, Cortistatin A also exhibits powerful anti-leukemic and anti-HIV activities through distinct mechanisms of action. The scarcity of its natural supply has driven extensive research into synthetic routes and the development of novel analogs to enhance potency, improve pharmacokinetic profiles, and elucidate structure-activity relationships. This guide provides a comprehensive overview of the biological activities of these analogs, presenting key quantitative data, detailing primary mechanisms of action through signaling pathway diagrams, and outlining essential experimental protocols for their evaluation.

Introduction

First isolated in 2006, Cortistatin A was identified through its profound anti-proliferative effect on Human Umbilical Vein Endothelial Cells (HUVECs), a key cell type in the process of angiogenesis (the formation of new blood vessels). It demonstrates remarkable potency, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range, and high selectivity for endothelial cells over other cell types.[1][2] Angiogenesis is a critical process for tumor growth and metastasis, making its inhibitors promising candidates for cancer therapy.

The complex structure of Cortistatin A and its limited availability from natural sources have made total synthesis a critical area of research. These synthetic efforts have not only provided access to the natural product but have also enabled the creation of a diverse library of analogs. The study of these analogs has been instrumental in identifying the key structural motifs required for biological activity and has led to the discovery of new therapeutic applications, including the treatment of Acute Myeloid Leukemia (AML) and HIV.

Key Biological Activities and Mechanisms of Action

The therapeutic potential of Cortistatin A analogs stems from their ability to modulate distinct biological pathways, primarily anti-angiogenesis, selective kinase inhibition in cancer, and viral protein inhibition in HIV.

Anti-Angiogenic Activity

The hallmark activity of Cortistatin A and its analogs is the potent inhibition of angiogenesis. This is achieved by directly targeting endothelial cells, preventing their proliferation, migration, and differentiation into capillary-like structures. Analogs have been shown to inhibit HUVEC tube formation induced by critical growth factors like Vascular Endothelial Growth Factor (VEGF).[1]

Anti-Cancer Activity via CDK8/19 Inhibition

In certain cancers, particularly Acute Myeloid Leukemia (AML), Cortistatin A acts as a highly potent and selective inhibitor of Cyclin-Dependent Kinases 8 and 19 (CDK8 and CDK19).[3][4] These kinases are components of the Mediator complex, a critical co-regulator of gene transcription. By inhibiting CDK8/19, Cortistatin A leads to the upregulation of super-enhancer-associated genes, which contributes to its anti-leukemic effects.[3] This specific mechanism highlights a novel therapeutic approach for AML.[5]

Anti-HIV Activity

The synthetic analog didehydro-Cortistatin A (dCA) has been identified as a potent inhibitor of HIV-1 replication.[6] Its mechanism is distinct from other antiretroviral drugs. dCA functions by directly binding to the basic, unstructured region of the HIV-1 Tat protein.[7][8] This interaction blocks Tat from binding to the Trans-Activation Response (TAR) element on the viral mRNA, thereby preventing the amplification of viral gene transcription and effectively locking the virus in a state of latency.[6][7][9]

References

- 1. Synthetic studies toward (+)-cortistatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of (+)-Cortistatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probe Cortistatin-A | Chemical Probes Portal [chemicalprobes.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Didehydro-Cortistatin A inhibits HIV-1 Tat mediated neuroinflammation and prevents potentiation of cocaine reward in Tat transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

The Anti-Angiogenic Power of Cortistatin-A: An In-depth Technical Guide to its Mechanism of Action in Endothelial Cells

For Immediate Release

A comprehensive technical guide detailing the molecular mechanisms through which Cortistatin-A, a marine-derived steroidal alkaloid, exerts its potent anti-angiogenic effects on endothelial cells. This document is intended for researchers, scientists, and drug development professionals in the fields of oncology, ophthalmology, and vascular biology.

This compound has emerged as a promising anti-angiogenic agent, demonstrating remarkable potency in inhibiting the proliferation, migration, and tube formation of endothelial cells, the fundamental processes of new blood vessel formation. This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual representations of the key signaling pathways.

Core Anti-Angiogenic Activities of this compound

This compound exhibits highly selective and potent inhibitory effects on Human Umbilical Vein Endothelial Cells (HUVECs). Its anti-angiogenic properties are well-documented, with significant inhibition of key angiogenic processes.

| Parameter | This compound | Potent Analog (Compound 19) | Reference |

| HUVEC Proliferation (IC50) | 1.8 nM | 1 nM (0.001 µM) | [1][2] |

| VEGF/bFGF-induced Migration Inhibition | Effective at 2 nM | - | [1] |

| VEGF/bFGF-induced Tube Formation Inhibition | Effective at 2 nM | - | [1] |

Table 1: Quantitative Anti-Angiogenic Activity of this compound and a Potent Analog. This table summarizes the potent inhibitory concentrations of this compound on key angiogenic processes in HUVECs.

The Signaling Nexus: Unraveling the Mechanism of Action

The anti-angiogenic effects of this compound in endothelial cells are orchestrated through a multi-pronged signaling cascade initiated by its interaction with specific cell surface receptors. Evidence strongly suggests the involvement of somatostatin (B550006) receptors (sst2 and sst5) and the ghrelin receptor (GHSR), which are known to be expressed on endothelial cells, particularly during proliferation.[3][4]

Upon binding to these G-protein coupled receptors, this compound triggers a cascade of intracellular events that collectively suppress pro-angiogenic signaling pathways, primarily those activated by Vascular Endothelial Growth Factor (VEGF).

Key Signaling Pathways Modulated by this compound:

-

Inhibition of the PI3K/Akt Pathway: this compound treatment leads to a reduction in the phosphorylation and subsequent activation of Akt, a critical kinase in cell survival and proliferation pathways induced by VEGF.[3]

-

Inhibition of Rac1 Activation: The migration of endothelial cells is heavily reliant on the dynamic rearrangement of the actin cytoskeleton, a process regulated by the small GTPase Rac1. This compound, particularly through the ghrelin receptor, inhibits the activation of Rac1, thereby impairing lamellipodia formation and cell motility.[3]

-

Induction of Cyclic AMP (cAMP): Receptor engagement by this compound leads to an increase in intracellular cAMP levels. Elevated cAMP is known to have complex, often inhibitory, effects on endothelial cell proliferation and migration.[3]

-

Activation of p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is activated in response to this compound. Activation of this pathway is often associated with cellular stress and can lead to the inhibition of cell proliferation and the induction of apoptosis.[3]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the anti-angiogenic effects of this compound.

Endothelial Cell Proliferation Assay

This assay quantifies the effect of this compound on the proliferation of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

This compound

-

96-well plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed HUVECs in 96-well plates at a density of 2,000-5,000 cells per well in EGM-2 supplemented with 10% FBS. Allow cells to adhere overnight.

-

Treatment: Replace the medium with fresh EGM-2 containing various concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Quantification: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

References

- 1. Synthetic studies toward (+)-cortistatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Antitumor and Anti-Angiogenesis Activity of Pyrone- or Pyridone-Embedded Analogs of Cortistatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Somatostatin receptors 2 and 5 are preferentially expressed in proliferating endothelium - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Cortistatin-A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cortistatin-A (CST-A), a cyclic neuropeptide, has emerged as a potent endogenous anti-inflammatory agent with significant therapeutic potential for a range of inflammatory and autoimmune disorders. Structurally related to somatostatin (B550006), this compound exhibits a broader mechanism of action, engaging multiple receptor systems to effectively downregulate pro-inflammatory cascades. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects. The included signaling pathway and experimental workflow diagrams, generated using Graphviz, offer a visual representation of the complex processes involved.

Introduction

Initially identified in the cerebral cortex for its role in regulating sleep and neuronal activity, this compound has since been recognized for its profound immunomodulatory functions.[1] It is produced by various immune cells, including lymphocytes, monocytes, and macrophages, suggesting a pivotal role in the endogenous regulation of the immune system.[2] Preclinical evidence has demonstrated its therapeutic efficacy in models of rheumatoid arthritis, sepsis, inflammatory bowel disease, uveitis, and asthma, highlighting its potential as a multi-faceted anti-inflammatory therapeutic.[3][4][5][6][7]

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by:

-

Receptor Binding and Signaling: this compound binds to somatostatin receptors (SSTRs), particularly SSTR2, and the ghrelin receptor (GHSR1a).[8][9] This dual receptor engagement is believed to contribute to its superior anti-inflammatory potency compared to somatostatin.[10][11] Activation of these G-protein coupled receptors initiates downstream signaling cascades that suppress inflammatory pathways.

-

Inhibition of Pro-inflammatory Mediators: A key action of this compound is the significant downregulation of a wide array of pro-inflammatory cytokines and chemokines.[8][10] This includes tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), interleukin-12 (B1171171) (IL-12), and various chemokines such as CCL2 (MCP-1) and RANTES.[5][10][11] This broad-spectrum inhibition helps to quell the inflammatory response at multiple levels.

-

Modulation of Immune Cell Function: this compound directly impacts the function of key immune cells. It deactivates activated macrophages, reducing their production of inflammatory mediators.[10][12] It also suppresses the expansion of pro-inflammatory Th1 cells and promotes the production of regulatory cytokines like interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β), thereby fostering an anti-inflammatory and tolerogenic environment.[2][8] Furthermore, it can inhibit the activation of microglia, the resident immune cells of the central nervous system.[13][14]

-

Inhibition of the NF-κB Signaling Pathway: The transcription factor nuclear factor-kappa B (NF-κB) is a central regulator of inflammation. This compound has been shown to antagonize the NF-κB signaling pathway, preventing the transcription of numerous pro-inflammatory genes.[5]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vivo Efficacy of this compound in a Murine Model of Collagen-Induced Arthritis

| Parameter | Control Group (PBS) | This compound Treated Group (2 nmol/mouse/day) | Reference |

| Joint Swelling | Severe | Completely abrogated | [2][8][15] |

| Cartilage Destruction | Significant | Completely abrogated | [2][8][15] |

| Bone Erosion | Significant | Completely abrogated | [2][8][15] |

| TNF-α Levels (Serum) | Elevated | Significantly decreased | [2] |

| IL-1β Levels (Serum) | Elevated | Significantly decreased | [2] |

| IL-10 Levels (Joints) | Basal | Increased | [2] |

Table 2: In Vitro Inhibition of Pro-inflammatory Mediators by this compound in Activated Macrophages

| Mediator | Concentration for Maximal Effect | % Inhibition vs. Control | Reference |

| TNF-α | 10⁻⁸ M | > 50% | [10] |

| IL-6 | 10⁻⁸ M | > 60% | [10] |

| Nitric Oxide (NO) | 10⁻⁸ M | > 70% | [10] |

Table 3: Effect of this compound on Cytokine Levels in a Murine Model of Sepsis-Associated Encephalopathy

| Cytokine | Sham Group | CLP Group (Sepsis) | CLP + this compound Group | Reference |

| IL-1β (Serum) | Basal | Increased | Significantly decreased | [13] |

| IL-6 (Serum) | Basal | Increased | Significantly decreased | [13] |

| TNF-α (Serum) | Basal | Increased | Significantly decreased | [13] |

| IFN-γ (Serum) | Basal | Increased | Significantly decreased | [13] |

| IL-1β (Brain) | Basal | Increased | Significantly decreased | [13] |

| IL-6 (Brain) | Basal | Increased | Significantly decreased | [13] |

| TNF-α (Brain) | Basal | Increased | Significantly decreased | [13] |

| IFN-γ (Brain) | Basal | Increased | Significantly decreased | [13] |

Key Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

This widely used model mimics many aspects of human rheumatoid arthritis.[16][17]

-

Induction: DBA/1J mice are immunized with an emulsion of bovine type II collagen in Complete Freund's Adjuvant. A booster injection is given 21 days later.[2][8]

-

Treatment: After the onset of arthritis (typically around day 25-28), mice are treated daily with intraperitoneal injections of this compound (e.g., 2 nmol/mouse) or a vehicle control (e.g., PBS).[2][8][15]

-

Assessment:

-

Clinical Score: Joint swelling and inflammation are scored visually on a scale of 0-4 for each paw.[2]

-

Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with H&E or Safranin O) to assess inflammation, cartilage damage, and bone erosion.[2]

-

Biomarker Analysis: Serum and joint protein extracts are collected to measure levels of cytokines and chemokines using ELISA.[2][8][15]

-

In Vitro Macrophage Activation Assay

This assay assesses the direct effect of this compound on inflammatory mediator production by macrophages.

-

Cell Culture: Peritoneal macrophages are harvested from mice and cultured in appropriate media.[10]

-

Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[10]

-

Treatment: this compound is added to the culture medium at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁶ M) concurrently with LPS stimulation.[10]

-

Analysis: After a specified incubation period (e.g., 24 hours), the culture supernatant is collected to measure the levels of TNF-α, IL-6, and nitric oxide (using the Griess reagent) via ELISA.[10]

Cecal Ligation and Puncture (CLP) Model of Sepsis

This model is considered the gold standard for inducing polymicrobial sepsis.

-

Procedure: Mice are anesthetized, and a laparotomy is performed. The cecum is ligated below the ileocecal valve and punctured with a needle to induce sepsis.[13]

-

Treatment: this compound or a vehicle control is administered to the mice, for example, via intraperitoneal injection, following the CLP procedure.[13]

-

Assessment:

-

Survival Rate: Monitored over a period of several days.[13]

-

Cytokine Levels: Blood and brain tissue are collected at specific time points to measure inflammatory cytokine levels by ELISA.[13]

-

Blood-Brain Barrier (BBB) Permeability: Assessed by measuring the extravasation of Evans blue dye into the brain parenchyma.[13]

-

Microglial Activation: Brain sections are stained for Iba1, a microglial marker, to assess changes in microglia morphology and number.[13]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound signaling pathway leading to the inhibition of NF-κB.

References

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic effect of cortistatin on experimental arthritis by downregulating inflammatory and Th1 responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cortistatin as a potential multistep therapeutic agent for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cortistatin as a therapeutic target in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cortistatin protects against inflammatory airway diseases through curbing CCL2 and antagonizing NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cortistatin, an antiinflammatory peptide with therapeutic action in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Uveitis Therapy: The Corticosteroid Options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic effect of cortistatin on experimental arthritis by downregulating inflammatory and Th1 responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cortistatin attenuates inflammatory pain via spinal and peripheral actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. researchgate.net [researchgate.net]

- 13. Cortistatin-14 Exerts Neuroprotective Effect Against Microglial Activation, Blood-brain Barrier Disruption, and Cognitive Impairment in Sepsis-associated Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cortistatin-14 Exerts Neuroprotective Effect Against Microglial Activation, Blood-brain Barrier Disruption, and Cognitive Impairment in Sepsis-associated Encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. criver.com [criver.com]

- 17. Rodent Models and Rheumatoid Arthritis [pharmamodels.net]

Cortistatin-A: A Potential Cardiovascular Protective Agent - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cortistatin-A (CST), a neuropeptide with structural homology to somatostatin (B550006), has emerged as a promising endogenous regulator with significant pleiotropic effects on the cardiovascular system. Extensive preclinical studies have demonstrated its potent anti-inflammatory, anti-atherosclerotic, and cardioprotective properties. CST exerts its effects through a multi-receptor system, primarily involving somatostatin receptors (SSTRs) and the growth hormone secretagogue receptor 1a (GHSR1a). Its mechanisms of action include the modulation of key signaling pathways that govern inflammation, cell proliferation and migration, apoptosis, and lipid metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential therapeutic agent for cardiovascular diseases, with a focus on its mechanisms of action, supporting quantitative data from preclinical studies, detailed experimental protocols, and a visual representation of its signaling pathways.

Introduction to this compound

This compound is a cyclic neuropeptide that shares a high degree of structural similarity with somatostatin, including the FWKT tetramer motif.[1] Initially identified in the cerebral cortex, CST and its receptors are now known to be widely distributed throughout the body, including the cardiovascular and immune systems.[1][2] This widespread expression underpins its diverse biological activities. Unlike somatostatin, which primarily signals through SSTRs, this compound also activates GHSR1a, leading to unique downstream effects that contribute to its cardiovascular protective profile.[1] Growing evidence from various experimental models highlights CST's potential in mitigating myocardial damage, inhibiting the progression of atherosclerosis, and reducing vascular inflammation.[1][3]

Mechanisms of Cardiovascular Protection

This compound's cardiovascular protective effects are multifactorial, stemming from its ability to modulate several key pathological processes.

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a cornerstone of cardiovascular diseases, particularly atherosclerosis.[2][3] this compound has demonstrated potent anti-inflammatory properties by downregulating the production of a wide array of pro-inflammatory mediators.[2] In models of endotoxemia, CST administration significantly reduced systemic and local levels of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-1β, and IFN-γ.[2] This anti-inflammatory action is crucial for its protective role in conditions like septic myocardial injury and autoimmune myocarditis.[1]

Anti-Atherosclerotic Properties

Atherosclerosis is a chronic inflammatory disease characterized by the formation of lipid-laden plaques in the arterial wall. This compound has been shown to inhibit the formation and reduce the size of atherosclerotic plaques in hyperlipidemic mouse models.[3] This effect is attributed to several mechanisms:

-

Inhibition of Foam Cell Formation: CST impairs the formation of foam cells, a critical early event in atherosclerosis, by enhancing cholesterol efflux from macrophages.[3]

-

Reduction of Endothelial Adhesion: It reduces the capacity of endothelial cells to bind and recruit immune cells to the developing plaque.[3]

-

Modulation of T-cell Responses: CST has been shown to reduce Th1/Th17-driven inflammatory responses within atherosclerotic arteries and lymphoid organs.[3]

Cardioprotection in Myocardial Injury

In models of myocardial injury, this compound has demonstrated significant cardioprotective effects. It can alleviate myocardial damage by reducing cardiomyocyte apoptosis.[1] This is achieved through the downregulation of the pro-apoptotic protein Bax and the upregulation of the anti-apoptotic protein Bcl-2.[1] Furthermore, CST has been found to inhibit endoplasmic reticulum stress, a key contributor to cell death in ischemic heart disease.[1]

Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration

The proliferation and migration of vascular smooth muscle cells (VSMCs) are key processes in the development of neointimal hyperplasia, which contributes to atherosclerosis and restenosis.[1] this compound inhibits PDGF-stimulated proliferation and migration of human aortic SMCs.[1] This inhibitory effect is mediated by the activation of p38-MAPK and the inhibition of the Akt signaling pathway.[1]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies investigating the cardiovascular protective effects of this compound.

Table 1: Effects of this compound on Myocardial Injury Markers in a Rat Model

| Parameter | Control Group | Isoproterenol (B85558) (ISO) Group | ISO + CST (25 µg/kg/d) | ISO + CST (50 µg/kg/d) |

| LDH (U/L) | 3,827 ± 1,327 | 6,661 ± 1,159 | 4,474 ± 698.3 | 3,635 ± 528.9 |

| CK-MB (U/L) | 47.68 ± 16.76 | 167.20 ± 37.15 | 108.80 ± 40.81 | 93.58 ± 16.23 |

Data adapted from a study on isoproterenol-induced myocardial injury in rats.[3]

Table 2: Effects of this compound on Inflammatory Cytokine Production

| Cytokine | Condition | Control | This compound Treatment | % Inhibition |

| TNF-α | LPS-stimulated macrophages | High | Significantly Reduced | Data not specified |

| IL-6 | LPS-stimulated macrophages | High | Significantly Reduced | Data not specified |

| IL-1β | LPS-stimulated macrophages | High | Significantly Reduced | Data not specified |

| IFN-γ | LPS-stimulated macrophages | High | Significantly Reduced | Data not specified |

Qualitative data from studies on endotoxemic mice.[2] Specific percentage inhibition and dose-response data are not available in the provided search results.

Table 3: Effects of this compound on Atherosclerotic Plaque Formation in ApoE-/- Mice

| Parameter | Control Group (PBS) | This compound Treatment |

| Atherosclerotic Plaque Number | High | Reduced |

| Atherosclerotic Plaque Size | Large | Reduced |

Qualitative data from a study in hyperlipidemic ApoE-deficient mice.[3] Specific quantitative reductions were not detailed in the search results.

Key Experimental Protocols

In Vivo Model of Atherosclerosis in ApoE-/- Mice

-

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for studying atherosclerosis.

-

Diet: Mice are fed a high-fat "Western-type" diet (e.g., containing 21% fat and 0.15% cholesterol) to accelerate the development of atherosclerotic lesions.

-

This compound Administration:

-

Acute Atherosclerosis Model: Following partial ligation of the left carotid artery, mice are treated with this compound (e.g., intraperitoneally) every two days, starting one day after the ligation.

-

Chronic Atherosclerosis Model: Mice are fed a high-fat diet for an extended period (e.g., 16 weeks) and treated with this compound (e.g., intraperitoneally) three times per week, starting one week after the initiation of the diet.

-

-

Outcome Measures:

-

Plaque Analysis: Aortas and carotid arteries are harvested, stained with Oil Red O or Sudan IV to visualize lipid-rich plaques. The plaque area and number are quantified using image analysis software.

-

Immunohistochemistry: Aortic sections are stained for markers of inflammation (e.g., CD68 for macrophages) and cell proliferation.

-

Flow Cytometry: Immune cells from atherosclerotic arteries and lymphoid organs are isolated and analyzed for T-cell populations (e.g., Th1, Th17, regulatory T cells).

-

Gene Expression Analysis: mRNA is isolated from aortic tissue to quantify the expression of inflammatory cytokines and other relevant genes via qPCR.

-

In Vivo Model of Myocardial Infarction in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Myocardial Infarction:

-

Isoproterenol-Induced Model: Rats are subcutaneously injected with isoproterenol (ISO) at a dose of 85 mg/kg/day for 2 consecutive days to induce myocardial injury.[3]

-

LAD Ligation Model: Rats are anesthetized, and the left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction.

-

-

This compound Administration:

-

For the ISO model, rats receive subcutaneous injections of this compound (e.g., 25 µg/kg/day or 50 µg/kg/day) for 3 days, starting one day before the ISO treatment.[3]

-

For the LAD ligation model, the dosing regimen would be initiated either before or after the ligation procedure, depending on the study design (pre- or post-treatment).

-

-

Outcome Measures:

-

Serum Biomarkers: Blood samples are collected to measure the activity of cardiac injury markers such as lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase-MB (CK-MB).[3]

-

Histopathology: Heart tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess myocardial damage and inflammatory cell infiltration. Masson's trichrome staining can be used to evaluate fibrosis.

-

Apoptosis Assessment: TUNEL staining is performed on heart sections to detect apoptotic cells. Western blotting is used to quantify the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

-

Echocardiography: To assess cardiac function (e.g., ejection fraction, fractional shortening).

-

In Vitro Anti-inflammatory Assay in Macrophages

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocyte-derived macrophages (e.g., from THP-1 cells).

-

Inflammatory Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce a pro-inflammatory response.

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified period before or concurrently with LPS stimulation.

-

Outcome Measures:

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess assay.

-

Western Blot Analysis: Cell lysates are analyzed by Western blotting to determine the expression and phosphorylation status of key inflammatory signaling proteins (e.g., NF-κB, p38 MAPK).

-

Signaling Pathways and Visualizations

The cardiovascular protective effects of this compound are mediated by complex intracellular signaling cascades initiated by its binding to SSTRs and GHSR1a.

Inhibition of VSMC Proliferation and Migration

This compound inhibits the proliferation and migration of vascular smooth muscle cells, key events in atherogenesis and restenosis. This is achieved through the modulation of the p38 MAPK and Akt pathways.[1]

References

- 1. Cortistatin inhibits migration and proliferation of human vascular smooth muscle cells and decreases neointimal formation on carotid artery ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An in vitro model of foam cell formation induced by a stretchable microfluidic device - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardioprotection of cortistatin against isoproterenol-induced myocardial injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Neuroprotective Potential of Cortistatin-A: A Technical Guide for Researchers

An In-depth Exploration of the Mechanisms and Therapeutic Promise of a Novel Neuropeptide

For Immediate Release

This technical guide provides a comprehensive overview of the emerging neuroprotective effects of Cortistatin-A (CST-A), a neuropeptide with significant therapeutic potential for a range of neurodegenerative disorders. Synthesizing current preclinical data, this document details the mechanisms of action, key experimental findings, and relevant methodologies for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a cyclic neuropeptide, has demonstrated potent neuroprotective, anti-inflammatory, and immunomodulatory properties in various preclinical models of neurological damage, including ischemic stroke and Parkinson's disease. Its multifaceted mechanism of action, involving the modulation of glial cell activity, preservation of blood-brain barrier integrity, and activation of pro-survival signaling pathways, positions it as a promising candidate for further investigation and therapeutic development. This guide consolidates the existing quantitative data, outlines detailed experimental protocols, and visualizes the key signaling pathways to facilitate ongoing research in this critical area.

Neuroprotective Effects of this compound: Quantitative Data

The neuroprotective efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key findings from studies on ischemic stroke and Parkinson's disease models.

Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) Model

In a well-established preclinical model of ischemic stroke (MCAO), peripheral administration of this compound has been shown to significantly reduce neurological damage and improve functional recovery.[1][2][3] The timing of administration is crucial, with late administration (24 hours post-stroke) showing the most significant beneficial effects.[1][2]

| Treatment Group | Neurological Score (at 48h) | Infarct Volume (mm³) | Reference |

| MCAO + Saline | 2.5 ± 0.2 | 120 ± 10 | [1] |

| MCAO + CST-A (0h + 24h) | 2.8 ± 0.3 | 150 ± 15 | [1] |

| MCAO + CST-A (4h + 24h) | 2.4 ± 0.2 | 115 ± 12 | [1] |

| MCAO + CST-A (24h) | 1.8 ± 0.2 | 80 ± 8 | [1] |

| Data are presented as mean ± SEM. *p < 0.05 compared to MCAO + Saline group. |

Parkinson's Disease Model

In a mouse model of Parkinson's disease induced by the neurotoxin MPTP, treatment with this compound mitigated the loss of dopaminergic neurons in the substantia nigra.[4]

| Treatment Group | Number of TH+ Neurons in SNpc (% of Control) | Reference |

| Control | 100% | [4] |

| MPTP + Vehicle | 55 ± 5% | [4] |

| MPTP + CST-A | 85 ± 7% * | [4] |

| Data are presented as mean ± SEM. *p < 0.05 compared to MPTP + Vehicle group. TH+ = Tyrosine Hydroxylase positive; SNpc = Substantia Nigra pars compacta. |

Core Mechanisms of this compound Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, influencing key pathological processes in neurodegeneration.

-

Immunomodulation and Anti-inflammatory Effects: CST-A significantly reduces the production of pro-inflammatory cytokines and modulates the activation of microglia and astrocytes, key players in neuroinflammation.[1][5]

-

Blood-Brain Barrier (BBB) Integrity: CST-A helps to preserve the integrity of the BBB, reducing vascular leakage and infiltration of peripheral immune cells into the central nervous system.[1]

-

Direct Neuronal Protection: Evidence suggests that CST-A can directly protect neurons from apoptotic cell death.[6]

Key Signaling Pathways

This compound's neuroprotective actions are mediated through the activation of specific cell surface receptors and downstream intracellular signaling cascades.

Receptor Interactions

CST-A is known to bind to all five subtypes of somatostatin (B550006) receptors (SSTR1-5) and the ghrelin receptor (GHS-R1a).[7][8] These interactions trigger downstream signaling pathways that promote cell survival and reduce inflammation.

Downstream Signaling Cascades

The binding of this compound to its receptors, particularly the ghrelin receptor, can activate pro-survival signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Protein Kinase C (PKC) pathway.[4][9]

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the neuroprotective effects of this compound.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used preclinical model of ischemic stroke.

Protocol:

-

Anesthesia: Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic agent.

-

Surgical Procedure: Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: Introduce a filament into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Reperfusion: After a defined period of occlusion, withdraw the filament to allow for reperfusion.

-

Treatment: Administer this compound or vehicle at the desired time point post-MCAO.

-

Outcome Assessment: Evaluate neurological deficits using a standardized scoring system and measure infarct volume using histological staining (e.g., TTC staining).[1]

Immunofluorescence Staining for Microglia and Astrocytes

This technique is used to visualize and quantify the activation of glial cells in brain tissue.

Protocol:

-

Tissue Preparation: Perfuse the animal with paraformaldehyde (PFA) and prepare brain sections.

-

Antigen Retrieval: Perform antigen retrieval to unmask epitopes.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., serum).

-

Primary Antibody Incubation: Incubate sections with primary antibodies against microglial (e.g., Iba1, CD68) and astrocytic (e.g., GFAP) markers.

-

Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies.

-

Imaging: Visualize and capture images using a fluorescence microscope.

-

Quantification: Analyze the images to quantify the number and morphology of activated glial cells.

Western Blotting for Signaling Proteins

Western blotting is used to detect and quantify the levels of specific proteins, such as phosphorylated Akt and ERK, to assess the activation of signaling pathways.

Protocol:

-

Protein Extraction: Lyse cells or tissues to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-Akt).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

-

Tissue/Cell Preparation: Prepare fixed and permeabilized brain sections or cultured cells.

-

Enzymatic Labeling: Incubate the samples with a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP). TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

-

Detection: Detect the incorporated labels using a fluorescently-labeled antibody or streptavidin conjugate.

-

Counterstaining: Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Imaging and Analysis: Visualize the samples under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

Future Directions and Conclusion

The preclinical evidence strongly supports the neuroprotective potential of this compound. Future research should focus on:

-

Elucidating the precise molecular interactions and downstream signaling events mediated by different somatostatin receptor subtypes.

-

Conducting further dose-optimization and therapeutic window studies in various models of neurodegeneration.

-

Investigating the long-term safety and efficacy of this compound in preparation for potential clinical translation.

References

- 1. Cortistatin as a Novel Multimodal Therapy for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cortistatin exerts an immunomodulatory and neuroprotective role in a preclinical model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Cortistatin-14 Exerts Neuroprotective Effect Against Microglial Activation, Blood-brain Barrier Disruption, and Cognitive Impairment in Sepsis-associated Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cortistatin is induced in brain tissue and exerts neuroprotection in a rat model of bacterial meningoencephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Somatostatin receptor 2 is activated in cortical neurons and contributes to neurodegeneration after focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Somatostatin Receptor 2 Is Activated in Cortical Neurons and Contributes to Neurodegeneration after Focal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Schematic drawing of the major neuroprotective signaling pathways regulated by ghrelin and GHS [pfocr.wikipathways.org]

Cortistatin-A: A Potent and Selective Dual Inhibitor of CDK8 and CDK19 for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cortistatin-A, a marine-derived steroidal alkaloid, has emerged as a highly potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. These kinases are critical components of the Mediator complex, a key regulator of transcription. By inhibiting CDK8 and CDK19, this compound modulates the phosphorylation of downstream targets, thereby influencing a range of cellular processes, including cell cycle progression, differentiation, and immune response. This document provides a comprehensive technical overview of this compound's mechanism of action, its inhibitory effects on CDK8 and CDK19, detailed experimental protocols for its characterization, and its potential therapeutic applications, particularly in oncology.

Introduction to CDK8, CDK19, and the Mediator Complex

The Mediator complex is a large, multi-protein assembly that acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery, thereby playing a central role in the regulation of gene expression.[1] The CDK8 module, consisting of CDK8 (or its paralog CDK19), Cyclin C, MED12, and MED13, can reversibly associate with the core Mediator complex to either activate or repress transcription in a context-dependent manner.[2][3] CDK8 and CDK19 are the enzymatic components of this module, and their kinase activity is implicated in the phosphorylation of various substrates, including transcription factors such as STAT1 and SMADs, as well as the C-terminal domain of RNA polymerase II.[3][4] Dysregulation of CDK8 and CDK19 activity has been linked to various diseases, most notably cancer, making them attractive targets for therapeutic intervention.[5][6]

This compound: A Selective CDK8/19 Inhibitor

This compound is a natural product isolated from the marine sponge Corticium simplex.[6] It exhibits remarkable potency and selectivity as a dual inhibitor of CDK8 and CDK19.[7] Structural studies have revealed that this compound binds to the ATP-binding pocket of these kinases, functioning as an ATP-competitive inhibitor.[5] This high-affinity interaction leads to the effective blockade of their kinase activity.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound against CDK8 and CDK19 has been quantified through various biochemical and cellular assays. The following tables summarize key quantitative data from multiple studies.

| Parameter | CDK8 | CDK19 | Assay Type | Reference |

| IC₅₀ | 15 nM | - | Biochemical | [5] |

| IC₅₀ | 8.3 nM | - | Radiometric Protein Kinase Assay | [8] |

| IC₅₀ | 1.3 nM (dCA) | - | NFκB-dependent Luciferase Assay | [9] |

| Kᵢ | 38 nM (TβRI) | 300 nM (TβRII) | Cell-free | [10] |

| K𝘥 | 17 nM | 10 nM | Binding Assay | [11] |

| K𝘥 | 195 pM (CDK8-CycC) | - | Binding Assay | [7] |

dCA (didehydro-Cortistatin A) is an equipotent analog of this compound.

| Cell Line | Assay Type | IC₅₀ / Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Anti-proliferative | 1.8 nM | [11] |

| Acute Myeloid Leukemia (AML) cells | Anti-proliferative | Potent in vivo activity | [6] |

| VCaP (prostate cancer) | Cell Proliferation | Suppression | [6] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting the kinase activity of CDK8 and CDK19, which in turn modulates several downstream signaling pathways.

Inhibition of STAT1 Phosphorylation

One of the well-characterized downstream effects of CDK8/19 inhibition by this compound is the suppression of Signal Transducer and Activator of Transcription 1 (STAT1) phosphorylation at Serine 727 (S727).[4] This phosphorylation event is crucial for the full transcriptional activity of STAT1 in response to stimuli like interferon-gamma (IFN-γ). By preventing this phosphorylation, this compound can attenuate IFN-γ-mediated signaling.[12]

Modulation of TGF-β/SMAD Signaling

CDK8 is known to phosphorylate the linker region of SMAD proteins (SMAD2/3), which are key mediators of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2] this compound has been shown to inhibit the phosphorylation of SMAD2 and SMAD3, thereby modulating TGF-β-induced gene expression.[4]

Upregulation of Super-Enhancer-Associated Genes

In the context of Acute Myeloid Leukemia (AML), this compound treatment leads to a selective and disproportionate upregulation of super-enhancer-associated genes.[6] Many of these genes are involved in tumor suppression and myeloid differentiation. This effect contributes significantly to the anti-leukemic activity of this compound.[6]

Diagrams of Signaling Pathways and Experimental Workflows

Caption: this compound's mechanism of action.

Caption: Workflow for inhibitor characterization.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro CDK8/CDK19 Kinase Assay (Radiometric)

Objective: To determine the IC₅₀ value of this compound against CDK8 and CDK19 kinase activity.

Materials:

-

Recombinant human CDK8/Cyclin C and CDK19/Cyclin C complexes.

-

This compound.

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

[γ-³²P]ATP.

-

Substrate peptide (e.g., RBER-IRStide).[8]

-

Phosphocellulose filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add kinase assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Add the recombinant CDK8/CycC or CDK19/CycC to each well.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and the substrate peptide.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[11]

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).[11]

-

Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³²P]ATP.

-

Dry the filter plate and add scintillant.

-

Measure radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration and determine the IC₅₀ value using a dose-response curve.

Cellular STAT1 Phosphorylation Assay (Western Blot)

Objective: To assess the effect of this compound on STAT1 phosphorylation at S727 in cells.

Materials:

-

Cell line known to exhibit STAT1 signaling (e.g., HCT116, VCaP).

-

This compound.

-

IFN-γ (or other appropriate stimulus).

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-STAT1 (S727) and anti-total STAT1.

-

HRP-conjugated secondary antibody.

-

ECL substrate.

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with varying concentrations of this compound for a specified duration (e.g., 2-4 hours).[4]

-

Stimulate the cells with IFN-γ for a short period (e.g., 30 minutes) to induce STAT1 phosphorylation.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-STAT1 (S727) overnight at 4°C.[4]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an ECL substrate.

-

Strip the membrane and re-probe with an antibody against total STAT1 as a loading control.

-

Quantify the band intensities to determine the relative levels of phosphorylated STAT1.

Kinome-wide Selectivity Profiling (KINOMEscan™)

Objective: To determine the selectivity of this compound across a broad panel of human kinases.

Principle: This is a competition-based binding assay where a test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.[13]

Procedure (General Overview):

-

A library of human kinases, each tagged with a unique DNA identifier, is used.

-

Each kinase is incubated with an immobilized, broadly active kinase inhibitor.

-

This compound is added at a specific concentration (e.g., 1 µM).

-

If this compound binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.

-

The amount of each kinase bound to the solid support is quantified using qPCR.

-

The results are expressed as a percentage of the DMSO control, with lower values indicating stronger binding of this compound.

-

"Hits" are identified as kinases for which binding is significantly inhibited by this compound.

Cell Viability Assay (MTT or AlamarBlue®)

Objective: To assess the effect of this compound on the viability of cancer cells, particularly AML cell lines.

Materials:

-

AML cell lines (e.g., MOLM-13, MV4-11).

-

This compound.

-

96-well plates.

-

MTT reagent or AlamarBlue® reagent.

-

Solubilization solution (for MTT).

-

Microplate reader.

Procedure (MTT Assay):

-

Seed cells in a 96-well plate at a predetermined density.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[14]

-

Add solubilization solution to dissolve the formazan crystals.[14]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Therapeutic Potential and Future Directions

The potent and selective inhibition of CDK8 and CDK19 by this compound has positioned it as a valuable chemical probe for elucidating the biological functions of these kinases and as a promising lead compound for drug development. Its demonstrated efficacy in preclinical models of AML highlights its potential as a novel therapeutic agent for this and potentially other malignancies.[6] The unique mechanism of upregulating tumor-suppressing super-enhancer-associated genes presents a novel anti-cancer strategy.[6]

Future research will likely focus on:

-

Optimizing the structure of this compound to improve its pharmacokinetic and pharmacodynamic properties.

-

Exploring the therapeutic potential of this compound in other cancers where CDK8/19 are implicated.

-

Investigating the role of CDK8/19 inhibition in modulating the tumor microenvironment and immune response.

-

Identifying predictive biomarkers to select patients who are most likely to respond to CDK8/19 inhibitor therapy.

Conclusion

This compound is a powerful tool for the scientific community, offering a highly selective means to investigate the complex roles of CDK8 and CDK19 in health and disease. Its potent anti-leukemic activity, coupled with a novel mechanism of action, underscores its significant potential as a next-generation therapeutic agent. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this exciting area.

References

- 1. Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mediator kinase CDK8/CDK19 drives YAP1-dependent BMP4-induced EMT in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Cortistatins - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Total Synthesis of Cortistatin A by Nicolaou, Chen [organic-chemistry.org]

- 13. chayon.co.kr [chayon.co.kr]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin-A, a marine-derived steroidal alkaloid, has emerged as a promising candidate in the landscape of anti-cancer drug discovery. Isolated from the marine sponge Corticium simplex, this natural product has demonstrated potent and selective inhibitory activity against key cellular targets implicated in tumor progression. This technical guide provides an in-depth overview of the primary screening of this compound for its anti-cancer activity, focusing on its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its efficacy across various cancer cell lines.

Mechanism of Action: A Potent and Selective Kinase Inhibitor

The primary anti-cancer mechanism of this compound lies in its potent and highly selective inhibition of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1][2] These kinases are components of the Mediator complex, a crucial regulator of gene transcription. By binding to the ATP-binding pocket of CDK8, this compound competitively inhibits its kinase activity, thereby modulating the expression of genes involved in cell proliferation, survival, and differentiation.[3]

The inhibition of CDK8 by this compound has been shown to impact several critical signaling pathways implicated in cancer:

-

STAT1 Signaling: this compound has been demonstrated to inhibit the phosphorylation of STAT1 at serine 727, a key step in its activation.[2][4] The STAT1 pathway is involved in inflammation and immune responses, and its dysregulation is linked to cancer development.

-

Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is a fundamental signaling cascade often aberrantly activated in various cancers, promoting cell proliferation and survival. CDK8 is a known regulator of this pathway, and its inhibition by this compound can disrupt oncogenic Wnt signaling.[5][6]

-

TGF-β/SMAD Signaling: The TGF-β pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. This compound has been shown to influence the phosphorylation of SMAD2/3, key mediators of TGF-β signaling.[1]

Data Presentation: In Vitro Anti-Cancer Activity of this compound

The anti-proliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. It is important to note that IC50 values can vary between different cell lines and experimental conditions.[7][8]

| Cell Line | Cancer Type | IC50 (nM) |

| MOLM-14 | Acute Myeloid Leukemia | 10 |

| HUVEC | Human Umbilical Vein Endothelial Cells | 1.8 |

| VCaP | Prostate Cancer | - |

| KB3-1 | Epidermoid Carcinoma | >5000 |

Note: Data compiled from multiple sources. A dash (-) indicates that a specific value was not available in the cited literature. The high IC50 value in KB3-1 cells suggests a selective activity of this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to assess the anti-cancer activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[9]

-